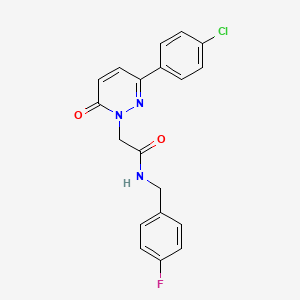

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide

Description

2-(3-(4-Chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide is a pyridazinone-based acetamide derivative characterized by a 4-chlorophenyl group attached to the pyridazinone core and a 4-fluorobenzyl substituent on the acetamide moiety.

Properties

IUPAC Name |

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN3O2/c20-15-5-3-14(4-6-15)17-9-10-19(26)24(23-17)12-18(25)22-11-13-1-7-16(21)8-2-13/h1-10H,11-12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKEBHFOFKAXQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the pyridazinone core: This can be achieved by cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.

Attachment of the fluorobenzyl acetamide moiety: This can be done through nucleophilic substitution reactions, where the acetamide group is introduced via amide bond formation.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl position, where halogen atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.

Biological Research: The compound is used in studies investigating its effects on cellular processes and its potential as a therapeutic agent.

Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules or as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Key Observations :

- Halogenation : The target compound’s 4-chlorophenyl and 4-fluorobenzyl groups contrast with analogs bearing methoxy (e.g., ), benzylpiperidinyl (e.g., ), or methylthio (e.g., ) groups. Fluorine and chlorine enhance lipophilicity and metabolic stability compared to methoxy or methylthio groups .

- Synthetic Feasibility : High yields (e.g., 99.9% for ) suggest efficient amide coupling strategies, though the target compound’s synthesis may require optimization for fluorinated intermediates.

Spectroscopic and Physicochemical Comparisons

- IR Spectroscopy: Pyridazinone-based acetamides typically show C=O stretches near 1660–1680 cm⁻¹ (pyridazinone) and 1640–1660 cm⁻¹ (acetamide) . The target compound’s IR spectrum is expected to align with these ranges.

- 1H NMR : The 4-fluorobenzyl group in the target compound would produce aromatic proton signals near δ 7.2–7.4 ppm, distinct from the δ 6.8–7.0 ppm signals of methoxy-substituted analogs (e.g., ) .

- Molecular Weight and Solubility : The target compound’s estimated molecular weight (~395.3) is lower than piperidine-containing analogs (e.g., 454.9 for ), suggesting improved solubility in polar solvents.

Pharmacological Implications

While direct pharmacological data for the target compound are unavailable, structural analogs provide insights:

- Antipyrine/Pyridazinone Hybrids (e.g., ): Compounds with halogenated aryl groups (e.g., 6f, 6g) show enhanced cytotoxicity, likely due to increased lipophilicity and membrane penetration.

- Imidazothiazole Derivatives (e.g., ): Fluorinated analogs (e.g., 5m, 5n) exhibit moderate antimicrobial activity, suggesting the 4-fluorobenzyl group may confer similar benefits in the target compound.

Biological Activity

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide, a compound with the CAS number 1219584-39-0, is part of a class of pyridazine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H20ClN3O4S, with a molecular weight of 457.9 g/mol. The compound features a chlorophenyl group and a pyridazinone core, which are significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C22H20ClN3O4S |

| Molecular Weight | 457.9 g/mol |

| CAS Number | 1219584-39-0 |

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing similar structural motifs can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .

Mechanisms of Action:

- Apoptosis Induction: The compound is believed to activate caspase pathways, leading to programmed cell death in cancer cells.

- Cell Cycle Arrest: It may interfere with the cell cycle, preventing cancer cells from proliferating.

- Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes involved in cancer metabolism.

Case Studies

- In Vitro Studies: A study evaluated the anticancer activity of similar pyridazine derivatives against A549 and C6 cell lines using MTT assays to measure cell viability. The results indicated significant cytotoxic effects, with some compounds leading to over 50% reduction in cell viability at certain concentrations .

- Molecular Docking Studies: Molecular docking simulations have suggested that the compound can effectively bind to target proteins involved in cancer progression, such as kinases and growth factor receptors. These interactions are crucial for understanding its potential as a therapeutic agent.

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Anticancer Activity | Mechanism of Action |

|---|---|---|

| 2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1-methylindol-4-yl)acetamide | Moderate | Apoptosis induction and enzyme inhibition |

| N-benzyl-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-methylacetamide | High | Cell cycle arrest and receptor modulation |

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-fluorobenzyl)acetamide?

- Methodology : A multi-step synthesis is typically employed, starting with chlorination of pyridazinone precursors followed by coupling reactions. Key steps include:

- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under acidic conditions (HCl or H₂SO₄ catalysis) .

- Step 2 : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling .

- Step 3 : Acetamide functionalization using 4-fluorobenzylamine in the presence of coupling agents like EDC/HOBt .

- Optimization : Reaction conditions (e.g., ethanol or acetic acid as solvents, 60–80°C) and catalyst selection are critical for achieving >70% yield .

Q. How is the molecular structure of this compound validated?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–7.5 ppm for chlorophenyl and fluorobenzyl groups) .

- Mass Spectrometry : High-resolution ESI-MS provides molecular weight validation (e.g., [M+H]+ ~395–400 g/mol) .

- IR Spectroscopy : Key peaks include C=O stretches (~1660–1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

Q. What preliminary biological assays are recommended for this compound?

- Screening Protocols :

- Enzyme Inhibition : Test against COX-2 or kinases using fluorogenic substrates .

- Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for pyridazinone-acetamide derivatives?

- Strategy :

- Substituent Variation : Compare analogs with fluorophenyl vs. chlorophenyl groups to assess electronic effects on bioactivity .

- Scaffold Modifications : Introduce morpholine or piperazine rings to enhance solubility or target affinity .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2 or EGFR .

Q. How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer)?

- Approach :

- Dose-Response Analysis : Compare IC₅₀ values across assays to identify concentration-dependent effects .

- Target Profiling : Use proteomic or transcriptomic screens to identify off-target interactions .

- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., 6-oxopyridazinones with halogenated aryl groups) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

- Techniques :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., COX-2) .

- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key binding residues .

- siRNA Knockdown : Validate target relevance in cellular models (e.g., silencing EGFR in cancer cells) .

Q. How to assess metabolic stability and pharmacokinetic properties?

- Methods :

- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and CYP450 interactions .

- Solubility Studies : Use HPLC to quantify aqueous solubility under physiological pH (e.g., PBS buffer) .

- Plasma Protein Binding : Equilibrium dialysis to determine unbound fraction .

Q. What strategies improve selectivity for therapeutic targets?

- Recommendations :

- Isosteric Replacement : Replace chlorine with trifluoromethyl to modulate steric/electronic properties .

- Prodrug Design : Mask the acetamide group with ester prodrugs to enhance bioavailability .

- Fragment-Based Screening : Identify minimal pharmacophores using SPR or NMR fragment libraries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.